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molecular formula C13H10FNO B8618992 2-(4-Fluorophenyl)-1-pyridin-2-yl-ethanone

2-(4-Fluorophenyl)-1-pyridin-2-yl-ethanone

Cat. No. B8618992
M. Wt: 215.22 g/mol
InChI Key: BWASSZQNCXUTSB-UHFFFAOYSA-N
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Patent
US07365066B2

Procedure details

Combine a solution of 4-fluorophenylacetonitrile (1.00 g, 7.4 mmol) and ethyl picolinate (1.12 g, 7.4 mmol) in absolute ethyl alcohol (15 mL) under N2 with 21 wt % sodium ethoxide solution in denatured ethyl alcohol (4.2 mL, 11.1 mmol) and heat to reflux for 2 hours, then pour onto ice. Adjust the pH to 4 with concentrated hydrochloric acid and collect the precipitate by vacuum filtration. Dissolve the residue in 48% aqueous hydrobromic acid (25 mL) and heat to reflux for 2 hours. Pour the solution onto ice and adjust the pH to 7 with 5N aqueous sodium hydroxide solution. Extract the aqueous solution three times with CH2Cl2. Combine the organic extracts, dry (Na2SO4), filter, and concentrate in vacuo to afford the title compound 668 mg (42%) as a brown amorphous solid. MS FAB+ m/z=216.1
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]C#N)=[CH:4][CH:3]=1.[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([O:19]CC)=O.[O-]CC.[Na+].Cl>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:17]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][N:11]=2)=[O:19])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC#N
Name
Quantity
1.12 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4.2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
pour onto ice
CUSTOM
Type
CUSTOM
Details
collect the precipitate
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in 48% aqueous hydrobromic acid (25 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Pour the solution onto ice
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous solution three times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 668 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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